molecular formula C12H11NO2 B12600194 7-Amino-3,3a-dihydronaphtho[2,3-b]furan-4(2H)-one CAS No. 646058-82-4

7-Amino-3,3a-dihydronaphtho[2,3-b]furan-4(2H)-one

Cat. No.: B12600194
CAS No.: 646058-82-4
M. Wt: 201.22 g/mol
InChI Key: XCJCBCRNOVUUCB-UHFFFAOYSA-N
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Description

7-Amino-3,3a-dihydronaphtho[2,3-b]furan-4(2H)-one is a complex organic compound that belongs to the class of naphthofurans This compound is characterized by a fused ring system that includes a naphthalene moiety and a furan ring The presence of an amino group at the 7th position and a dihydro functionality adds to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-3,3a-dihydronaphtho[2,3-b]furan-4(2H)-one can be achieved through several synthetic routes. One common method involves the cyclization of 2-hydroxy-1,4-naphthoquinones with olefins in the presence of a palladium catalyst. Another method involves the iron(III)-catalyzed cascade reaction of reducing radicals, which allows for the preparation of various spiro and polycyclic naphthodihydrofurans .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Amino-3,3a-dihydronaphtho[2,3-b]furan-4(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: The amino group at the 7th position can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various naphthoquinone derivatives, dihydro derivatives, and substituted naphthofurans.

Scientific Research Applications

7-Amino-3,3a-dihydronaphtho[2,3-b]furan-4(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Amino-3,3a-dihydronaphtho[2,3-b]furan-4(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Amino-3,3a-dihydronaphtho[2,3-b]furan-4(2H)-one is unique due to the presence of the amino group at the 7th position and the dihydro functionality, which confer distinct chemical and biological properties

Properties

CAS No.

646058-82-4

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

7-amino-3,3a-dihydro-2H-benzo[f][1]benzofuran-4-one

InChI

InChI=1S/C12H11NO2/c13-8-1-2-9-7(5-8)6-11-10(12(9)14)3-4-15-11/h1-2,5-6,10H,3-4,13H2

InChI Key

XCJCBCRNOVUUCB-UHFFFAOYSA-N

Canonical SMILES

C1COC2=CC3=C(C=CC(=C3)N)C(=O)C21

Origin of Product

United States

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